(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound features a benzo[d]thiazole core substituted with an acetamido group at position 6 and a (4-methoxybenzoyl)imino moiety at position 2. The Z-configuration of the imino group is critical for its stereochemical and electronic properties. Structurally, it is an ester derivative, with a methyl acetate group at the 3-position of the benzothiazole ring. Such compounds are often intermediates in pharmaceutical synthesis, particularly for cephalosporin antibiotics, where they act as acylating agents to modify β-lactam structures .
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-12(24)21-14-6-9-16-17(10-14)29-20(23(16)11-18(25)28-3)22-19(26)13-4-7-15(27-2)8-5-13/h4-10H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRZFPLPOWFRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving o-aminothiophenol and appropriate carbonyl compounds.
- Substitution Reactions : Electrophilic aromatic substitution introduces the acetamido and methoxybenzoyl groups.
- Final Acetate Formation : The methyl ester is formed through esterification reactions.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar benzothiazole derivatives demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound's structure suggests it may inhibit tubulin polymerization, a mechanism common among anticancer agents. In vitro studies have shown that related benzothiazole compounds can effectively inhibit cancer cell proliferation across several human cancer lines, including HeLa cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in cancer metastasis. Compounds with similar structures have shown selective inhibition of MMPs, providing a pathway for therapeutic application in oncology .
- Interaction with Biological Macromolecules : The compound's ability to interact with proteins and nucleic acids suggests it could modulate various cellular pathways involved in growth and apoptosis.
Case Studies
- Antitumor Activity : A study evaluating a series of benzothiazole derivatives highlighted their selective inhibition of MMPs and their potential to reduce tumor growth in animal models. The results demonstrated that modifications to the benzothiazole scaffold could enhance anticancer activity .
- Antimicrobial Efficacy : Another investigation into related compounds revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural variations in benzothiazole derivatives can lead to enhanced microbial inhibition .
Data Overview
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Activity Type | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| Compound A | Anticancer | 1.16 | MMP-2 |
| Compound B | Antibacterial | 7.76 | Bacterial Cell Wall Synthesis |
| Compound C | Antitumor | 0.98 | Tubulin Polymerization |
| (Z)-methyl 2-(...) | Potential Inhibitor | TBD | MMP-13 |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Benzo[d]thiazole Derivatives
- The acetamido group at position 6 may improve solubility relative to cyano or amino substituents in other derivatives .
Spectroscopic Data
Table 3: Key Spectroscopic Features
- Key Insights: The target’s acetamido group would produce distinct δ 2.1 (CH₃) and δ 8.0 (NH) signals in ¹H-NMR, differentiating it from amino or cyano analogs . IR spectra confirm the presence of ester and amide carbonyls (~1720 and ~1660 cm⁻¹) .
Physical and Chemical Properties
- Melting Points : While direct data for the target compound is unavailable, related benzothiazole esters (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit melting points of ~140°C . The 4-methoxybenzoyl group may lower the melting point due to reduced crystallinity.
- Solubility: The acetamido group likely enhances water solubility compared to non-polar substituents (e.g., indole or dioxane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
